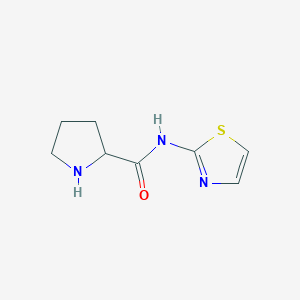

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various thiazole and pyridine derivatives has been explored in the provided studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds were synthesized and screened for their biological activities . Additionally, the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide was described, highlighting the use of chiral (phenyl)ethylamines for reductive amination .

Molecular Structure Analysis

Crystallographic and spectroscopic techniques were employed to determine the molecular structures of the synthesized compounds. X-ray single-crystal diffraction was used to determine the positions of atoms, bond lengths, angles, and dihedral angles in the synthesized benzamide derivatives and their copper(II) complexes . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NOESY experiments, was utilized to investigate the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides . Density Functional Theory (DFT) calculations were performed to compare the molecular structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide with its crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring closure reactions, the Suzuki reaction, hydrolysis, amidation , and the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride . The formation of copper(II) complexes also involved coordination chemistry, where the derivative ligands coordinated to the copper(II) ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and biological activities. For example, the cytotoxic activity of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, demonstrating significant cytotoxicity . The antibacterial, antifungal, and anti-inflammatory activities of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds were assessed, with some compounds showing broad-spectrum antimicrobial activity and significant anti-inflammatory activity . The antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated using the passive cutaneous anaphylaxis assay .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Organic Chemistry and Biological Applications

Heterocyclic compounds, including thiazoles, are pivotal in organic chemistry and have widespread applications in biological systems. They serve as core units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, which makes them suitable for sensing applications. Moreover, these compounds exhibit a variety of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).

Role in Drug Discovery and Medicinal Chemistry

Pyrrolidine, a core component of N-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide, is extensively used in medicinal chemistry to develop treatments for various diseases. Its significance is underscored by its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to its non-planarity. This review emphasizes the importance of the pyrrolidine ring in the synthesis of biologically active compounds, underscoring its utility in drug discovery (Li Petri et al., 2021).

Antitubercular Activity

Thiazole derivatives are investigated for their potential antitubercular activity, highlighting the importance of such structures in combating tuberculosis. The study reveals that specific modifications to the isoniazid structure, incorporating thiazole units, can lead to compounds with significant in vitro efficacy against M. tuberculosis. This illustrates the potential of thiazole derivatives, including those related to this compound, in the development of new antitubercular agents (Asif, 2014).

Synthesis and Transformation of Heterocyclic Compounds

Research on the synthesis and transformation of heterocyclic compounds, including thiazole derivatives, is vital for the development of new pharmaceuticals and materials. These studies provide insights into the chemical and biological properties of such compounds, including their potential as antitumor, antibacterial, and antiviral agents. The versatility of thiazole derivatives in synthetic chemistry underscores the potential applications of this compound in various research domains (Abdurakhmanova et al., 2018).

Safety and Hazards

Zukünftige Richtungen

The future directions for “N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Wirkmechanismus

Target of Action

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a complex compound that interacts with various targets in the body. Compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets, including pi3k and hdac .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different physiological changes . For instance, some thiazole derivatives have been found to inhibit the transmission of nociceptive signals from the peripheral to the central nervous system (CNS), providing a new strategy for pain relief .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the PI3K pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJCHIIXBJAGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)